N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
説明
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c21-14-16-7-9-18(14)15(22)17-8-10-19-12-3-1-2-4-13(12)20(11-5-6-11)25(19,23)24/h1-4,11H,5-10H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIQZDIIYFMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a complex structure that suggests diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.42 g/mol. Its structure includes a benzothiadiazole moiety, which is known for its pharmacological significance.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.42 g/mol |
| Key Functional Groups | Benzothiadiazole, Imidazolidine |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the benzothiadiazole moiety is particularly noteworthy as compounds containing this structure have been associated with anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that benzothiadiazole derivatives often exhibit significant anticancer properties. For example, compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide have shown efficacy in inhibiting tumor growth in various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to modulate pathways involved in inflammatory responses. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in several tested lines, suggesting potential for further development as an anticancer agent.
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition reveal that this compound may effectively inhibit specific targets involved in metabolic pathways associated with cancer progression. Further research is needed to elucidate the exact mechanisms and identify potential off-target effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl... | Anticancer |
| N-[2-(3-cyclopropyl)... | Anti-inflammatory |
| N-[2-(4-(propan-2-ylsulfanyl)... | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, and how are yields maximized?
- Methodology :
- Stepwise synthesis : Begin with cyclization of 3-cyclopropyl-1,3-benzothiadiazole-2,2-dioxide, followed by alkylation with ethylenediamine derivatives. Use acetonitrile or ethanol as solvents under reflux (80–100°C) .
- Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates. Final purity ≥95% is critical for biological assays .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agents) and monitor reactions via TLC or HPLC to terminate at peak conversion .
Q. How can structural characterization of this compound be rigorously validated?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; benzothiadiazole protons at δ 7.5–8.5 ppm) and ¹³C NMR for carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out byproducts (e.g., m/z ~450–470 range) .
- IR spectroscopy : Detect key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹; S=O stretches at 1150–1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Screening protocols :
- Enzyme inhibition : Test against serine/threonine kinases (e.g., PKC, MAPK) at 1–10 µM concentrations using fluorescence-based assays .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR strategies :
- Substituent variation : Modify the cyclopropyl group (e.g., replace with fluorinated or bicyclic analogs) and the imidazolidine carboxamide (e.g., introduce methyl or phenyl substituents) .
- Bioisosteric replacements : Swap benzothiadiazole with benzoxazole or benzimidazole to assess impact on target binding .
- Activity cliffs : Use dose-response curves to identify critical substituents (e.g., cyclopropyl enhances metabolic stability but reduces solubility) .
Q. What computational approaches predict target interactions and pharmacokinetic properties?
- In silico methods :
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina with PDB: 3G0F) to prioritize kinase targets .
- ADMET prediction : Calculate logP (2.5–3.5), aqueous solubility (<10 µg/mL), and CYP450 inhibition risks (e.g., CYP3A4) using QikProp or SwissADME .
- MD simulations : Assess conformational stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can conflicting biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Troubleshooting steps :
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., t₁/₂ < 30 min) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding may limit bioavailability .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins, lipid nanoparticles) or prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
